

2-Bromo-5-methylpyrazine: A Heterocyclic Keystone for Modern Organic Synthesis

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Compound of Interest

Compound Name: **2-Bromo-5-methylpyrazine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylpyrazine has emerged as a versatile and highly valuable heterocyclic building block in the landscape of organic synthesis. Its unique electronic properties and strategically positioned reactive sites make it a crucial intermediate in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of a bromo substituent provides a handle for a wide array of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **2-bromo-5-methylpyrazine**, with a focus on detailed experimental protocols and its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-bromo-5-methylpyrazine** is fundamental for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of **2-Bromo-5-methylpyrazine**

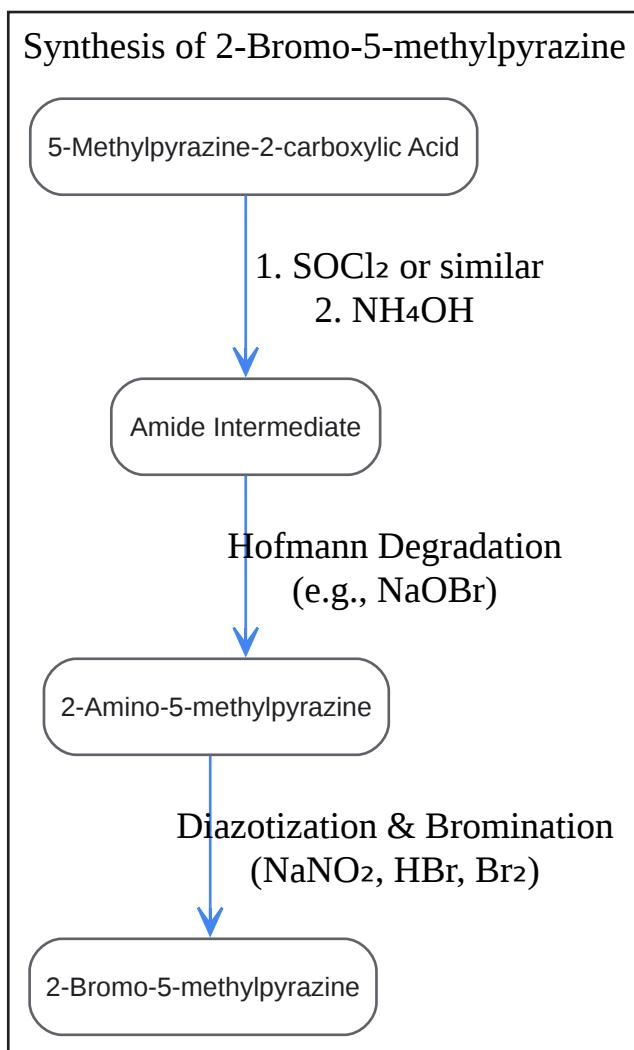
Property	Value
CAS Number	98006-90-7 [1]
Molecular Formula	C ₅ H ₅ BrN ₂ [2]
Molecular Weight	173.01 g/mol [2]
Appearance	White crystalline powder or solid [1]
Boiling Point	198 °C [1] [2] [3]
Density	1.596 g/cm ³ [2] [3]
Flash Point	74 °C [1] [2] [3]
pKa	-0.36 ± 0.10 (Predicted) [1]

Table 2: Spectroscopic Data for **2-Bromo-5-methylpyrazine**

Spectroscopy	Data Highlights
¹ H NMR	Predicted chemical shifts are available. [4]
¹³ C NMR	Predicted spectral data can be found in literature.
Mass Spec (MS)	m/z (M+) 173 [5]
Infrared (IR)	Characteristic peaks for aromatic C-H and C-N stretching are expected.

Synthesis of 2-Bromo-5-methylpyrazine

An efficient and scalable synthesis of **2-bromo-5-methylpyrazine** has been developed, commencing from the readily available 5-methylpyrazine-2-carboxylic acid. The synthetic pathway involves a Hofmann degradation followed by a diazotization and in-situ bromination.[\[5\]](#)



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Figure 1: Synthetic workflow for **2-Bromo-5-methylpyrazine**.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrazine from 5-Methylpyrazine-2-carboxamide (Hofmann Degradation)

This protocol is adapted from established Hofmann degradation procedures.

Materials:

- 5-Methylpyrazine-2-carboxamide

- Sodium Hydroxide (NaOH)
- Bromine (Br₂)
- Dioxane
- Water

Procedure:

- Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide in water.
- In a separate reaction vessel, dissolve 5-methylpyrazine-2-carboxamide in dioxane.
- Slowly add the prepared sodium hypobromite solution to the solution of the amide, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Bromo-5-methylpyrazine from 2-Amino-5-methylpyrazine

This protocol is based on a described diazotization and bromination process.[\[5\]](#)

Materials:

- 2-Amino-5-methylpyrazine
- Hydrobromic Acid (HBr, 48%)

- Sodium Nitrite (NaNO₂)
- Bromine (Br₂)
- Water

Procedure:

- Dissolve 2-amino-5-methylpyrazine in 48% hydrobromic acid at a low temperature (-5 to 0 °C).
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0 °C.
- To this diazonium salt solution, add bromine, again keeping the temperature low. To improve the yield, bromine can be added prior to the formation of the diazonium salt.[5]
- Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.
- Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer, dry it over a drying agent, and remove the solvent under vacuum.
- Purify the crude product by column chromatography to obtain **2-bromo-5-methylpyrazine**. A yield of over 60% can be achieved with this method.[5]

Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of **2-bromo-5-methylpyrazine** is a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are instrumental in building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between **2-bromo-5-methylpyrazine** and various boronic acids or esters.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Parameter	Condition
Substrates	2-Bromo-5-methylpyrazine, Aryl/Heteroaryl boronic acid
Catalyst	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃
Solvent	1,4-Dioxane/Water, Toluene/Water
Temperature	80-100 °C
Yield	Generally good to excellent

This is a generalized protocol and may require optimization for specific substrates.[\[6\]](#)

Materials:

- **2-Bromo-5-methylpyrazine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

- In a Schlenk flask, combine **2-bromo-5-methylpyrazine**, the arylboronic acid, the base, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.

- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling **2-bromo-5-methylpyrazine** with a wide range of primary and secondary amines.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Parameter	Condition
Substrates	2-Bromo-5-methylpyrazine, Primary/Secondary Amine
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂
Ligand	XPhos, BINAP, dppf
Base	NaOtBu, K ₃ PO ₄ , Cs ₂ CO ₃
Solvent	Toluene, Dioxane
Temperature	80-110 °C
Yield	Varies depending on amine

This protocol is a general guideline and may need optimization.[\[7\]](#)

Materials:

- **2-Bromo-5-methylpyrazine** (1.0 equiv)
- Amine (1.2 equiv)

- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Base (e.g., NaOtBu , 1.4 equiv)
- Anhydrous, degassed toluene

Procedure:

- To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.
- Evacuate and backfill the tube with argon.
- Add the **2-bromo-5-methylpyrazine** and the amine, followed by the anhydrous, degassed toluene.
- Seal the tube and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.^[7]
- Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling facilitates the formation of C-C bonds by reacting **2-bromo-5-methylpyrazine** with organostannane reagents.

Table 5: Typical Conditions for Stille Coupling

Parameter	Condition
Substrates	2-Bromo-5-methylpyrazine, Organostannane (e.g., R-SnBu ₃)
Catalyst	Pd(PPh ₃) ₄ , PdCl ₂ (PPh ₃) ₂
Additives	LiCl, CuI ^[8]
Solvent	Toluene, DMF, Dioxane
Temperature	80-110 °C
Yield	Generally good

This is a representative protocol adaptable for various substrates.^[9]

Materials:

- **2-Bromo-5-methylpyrazine** (1.0 equiv)
- Organostannane (1.1-1.2 equiv)
- Pd(PPh₃)₄ (2-5 mol%)
- Anhydrous Toluene or DMF

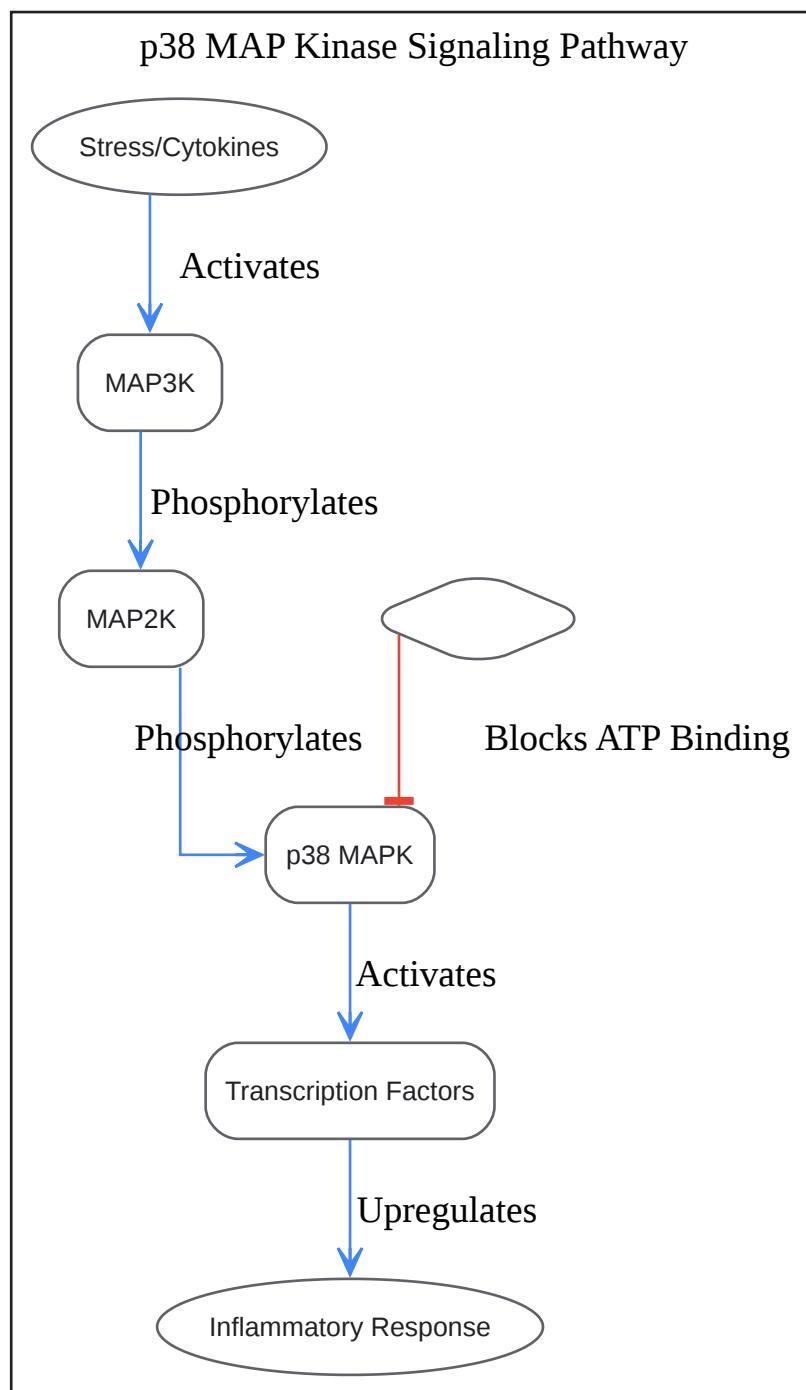
Procedure:

- In a flame-dried Schlenk flask, dissolve **2-bromo-5-methylpyrazine** and the organostannane in the anhydrous solvent.
- Degas the solution by bubbling with argon for 15-20 minutes.
- Add the palladium catalyst under a stream of argon.
- Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor its progress.
- Upon completion, cool the reaction and dilute with an organic solvent.

- Work-up often involves washing with an aqueous solution of potassium fluoride to remove tin byproducts.
- Dry the organic phase, concentrate, and purify by chromatography.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway

Derivatives of pyrazine are prominent in the development of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[\[10\]](#) The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a significant therapeutic target.[\[11\]](#)[\[12\]](#) Compounds synthesized from **2-bromo-5-methylpyrazine** can be designed to inhibit p38 MAP kinase.



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Figure 2: Simplified p38 MAP Kinase signaling pathway and point of inhibition.

The general strategy involves using cross-coupling reactions to append various aryl or heteroaryl moieties to the pyrazine core, which can then interact with the ATP-binding pocket of

the p38 kinase. The pyridine nitrogen of related scaffolds is known to form a crucial hydrogen bond with the hinge region of the kinase.[12]

Conclusion

2-Bromo-5-methylpyrazine stands out as a pivotal heterocyclic building block with broad applicability in organic synthesis. Its straightforward synthesis and the versatility of its bromine substituent for a multitude of high-yield cross-coupling reactions make it an invaluable tool for the construction of complex, biologically active molecules. The detailed protocols and data presented in this guide underscore its importance and provide a solid foundation for its use in drug discovery and materials science research, particularly in the development of novel kinase inhibitors. The continued exploration of the reactivity of this scaffold promises to unlock new avenues for the synthesis of next-generation therapeutics and functional materials.

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